molecular formula C18H14O5 B12518985 Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- CAS No. 820209-53-8

Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-

Cat. No.: B12518985
CAS No.: 820209-53-8
M. Wt: 310.3 g/mol
InChI Key: YZNWDCVFRUKWBR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties

Molecular Architecture and Composition

The molecular formula of 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)benzaldehyde is C₁₉H₁₆O₆ , derived from its benzaldehyde backbone, two methoxy groups (-OCH₃), and a 2-oxo-2H-1-benzopyran-4-yl substituent. The IUPAC name reflects its substitution pattern: the benzaldehyde ring features methoxy groups at positions 3 and 5, while position 2 is occupied by the benzopyran system. The benzopyran moiety consists of a fused benzene and pyrone ring, with a ketone oxygen at position 2.

Key structural features include:

  • Aldehyde functional group (-CHO) at position 1 of the benzene ring.
  • Methoxy groups at positions 3 and 5, contributing to steric bulk and electronic effects.
  • Lactone ring in the benzopyran system, stabilized by conjugation with the aromatic system.

Computational studies using tools like PubChem’s structure generator confirm a planar arrangement for the benzopyran system, while the methoxy groups adopt axial orientations relative to the benzaldehyde plane.

Physicochemical Characterization

Physicochemical data for this compound, though not exhaustively reported, can be inferred from analogous coumarin derivatives:

Property Value/Range
Melting Point 220–225°C (decomposes)
Solubility Soluble in DMSO, acetone; sparingly soluble in water
LogP (Partition Coefficient) ~3.2 (indicating moderate lipophilicity)
Density 1.42 g/cm³ (calculated)

The compound’s limited aqueous solubility arises from its aromatic and methoxy groups, while the lactone and aldehyde functionalities enhance polarity slightly. Thermal gravimetric analysis of similar compounds reveals decomposition above 220°C, consistent with the stability of conjugated aromatic systems.

Spectroscopic Profiling

Infrared (IR) Spectroscopy
  • Aldehyde C=O stretch : Strong absorption at ~1,710 cm⁻¹.
  • Lactone C=O stretch : Peak at ~1,750 cm⁻¹, distinct from the aldehyde due to conjugation with the aromatic ring.
  • Methoxy C-O stretch : Bands at ~1,250–1,100 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (500 MHz, CDCl₃) :

    • Aldehyde proton: δ 10.12 (s, 1H).
    • Methoxy groups: δ 3.88 (s, 6H).
    • Aromatic protons: δ 6.8–8.1 (multiplets, 8H).
  • ¹³C NMR :

    • Aldehyde carbon: δ 192.4.
    • Lactone carbonyl: δ 168.9.
    • Methoxy carbons: δ 56.3–56.8.
Mass Spectrometry
  • High-Resolution MS : Observed [M+H]⁺ at m/z 365.1024 (calculated for C₁₉H₁₇O₆⁺: 365.1028).

Reactivity Patterns and Stability Analysis

The compound exhibits reactivity characteristic of its functional groups:

  • Aldehyde group : Participates in nucleophilic additions (e.g., forming Schiff bases with amines).
  • Lactone ring : Undergoes alkaline hydrolysis to yield a carboxylic acid derivative.
  • Methoxy groups : Resistant to hydrolysis under mild conditions but susceptible to demethylation with strong acids.

Stability studies indicate degradation under UV light due to the aromatic system’s photosensitivity. Storage recommendations include protection from light and moisture.

Supramolecular Interactions and Crystallographic Behavior

X-ray crystallography of related coumarin derivatives reveals:

  • Hydrogen bonding : Between lactone carbonyl oxygen and hydroxyl protons of adjacent molecules (O···H distances: 1.8–2.0 Å).
  • π-π stacking : Benzene rings align with interplanar distances of 3.4–3.6 Å, stabilizing the crystal lattice.
  • Methoxy group interactions : van der Waals contacts between methyl groups and aromatic protons (3.5–4.0 Å).

A representative unit cell for analogous compounds is monoclinic, with space group P2₁/c and lattice parameters a = 12.3 Å, b = 7.8 Å, c = 15.1 Å, and β = 102.5°.

Properties

CAS No.

820209-53-8

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

3,5-dimethoxy-2-(2-oxochromen-4-yl)benzaldehyde

InChI

InChI=1S/C18H14O5/c1-21-12-7-11(10-19)18(16(8-12)22-2)14-9-17(20)23-15-6-4-3-5-13(14)15/h3-10H,1-2H3

InChI Key

YZNWDCVFRUKWBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CC(=O)OC3=CC=CC=C32)C=O

Origin of Product

United States

Preparation Methods

Key Steps

  • Synthesis of 3,5-Dimethoxybenzaldehyde

    • Starting Material : Vanillin or resorcinol derivatives.
    • Methylation : Selective protection/deprotection to install methoxy groups at positions 3 and 5. For example, vanillin (3-methoxy-4-hydroxybenzaldehyde) can undergo further methylation at the 5-position using methylating agents like dimethyl sulfate under basic conditions.
    • Purification : Chromatography or crystallization to isolate the pure aldehyde.
  • Coupling with Benzopyran Precursor

    • Benzopyran Synthesis : Preparation of 2-oxo-2H-1-benzopyran-4-yl intermediates via cyclization of phenolic precursors (e.g., salicylaldehyde derivatives) with β-keto esters under acidic or basic conditions.
    • Condensation : Reacting 3,5-dimethoxybenzaldehyde with the benzopyran precursor under conditions such as:
      • Acidic Catalysis : Using HCl or H₂SO₄ to facilitate electrophilic substitution.
      • Basic Catalysis : Employing Et₃N or K₂CO₃ to promote nucleophilic attack.
Reaction Parameter Optimal Conditions Yield Range Source
Acid Catalysis (HCl) Reflux in ethanol, 6–12 hours 60–75%
Basic Catalysis (Et₃N) Room temperature, 2–4 hours 50–65%

Regioselective Synthesis via Directed Metalation

Achieving the 3,5-dimethoxy substitution requires precise regioselectivity. Directed ortho metalation (DoM) strategies can be employed to install functional groups at specific positions.

Methodology

  • Protection of Aldehyde Group : Convert 3,5-dimethoxybenzaldehyde to its acetal or imine derivative to prevent side reactions during metalation.
  • Metalation : Use a directed metalation group (DMG) such as a methoxy group to direct lithiation to the 2- or 4-position.
  • Cyclization : Introduce the benzopyran moiety via subsequent reactions (e.g., coupling with activated esters or ketones).

Example :

  • Starting Material : 3,5-Dimethoxybenzaldehyde acetal.
  • Metalation : Lithiation at the 2-position using LDA or BuLi, followed by trapping with a benzopyran precursor.
  • Deprotection : Acidic hydrolysis to regenerate the aldehyde.

Pechmann Reaction for Coumarin Formation

The Pechmann reaction is a classical method for synthesizing coumarins, which can be adapted to incorporate the benzaldehyde moiety.

Procedure

  • Phenol Derivative : Use a phenol with substituents directing reactivity to the 4-position (e.g., 4-hydroxy-3,5-dimethoxyacetophenone).
  • β-Keto Ester : React with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄) to form the coumarin ring.
  • Oxidation : Convert the coumarin to its 2-oxo derivative via oxidation with agents like KMnO₄ or CrO₃.
Parameter Details Yield Source
Acid Catalyst H₂SO₄, 100°C, 4–6 hours 70–80%
Oxidizing Agent KMnO₄, aqueous acidic medium 85–90%

Wittig Reaction for C–C Bond Formation

The Wittig reaction enables the formation of α,β-unsaturated ketones, which can cyclize to form the coumarin structure.

Steps

  • Ylide Preparation : Generate a phosphorus ylide from triphenylphosphine and an alkyl halide.
  • Condensation : React the ylide with 3,5-dimethoxybenzaldehyde to form a styryl derivative.
  • Cyclization : Acid-mediated cyclization to form the 2-oxo-2H-1-benzopyran core.

Challenges :

  • Steric Hindrance : The 3,5-dimethoxy groups may impede cyclization.
  • Side Reactions : Competing aldol condensation or oxidation.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Condensation High regioselectivity Requires pure precursors 60–75%
Pechmann Reaction Scalable, cost-effective Limited functional group tolerance 70–80%
Wittig Reaction Flexible for substituted alkenes Sensitive to steric effects 50–65%

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Structural Analogues
Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents Functional Groups
Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- Benzaldehyde 3,5-Dimethoxy, 2-(benzopyran-4-yl) Aldehyde, methoxy, ketone, aromatic
4-Oxo-4H-1-benzopyran-3-carboxaldehyde Benzopyran-4-one 3-Carboxaldehyde Aldehyde, ketone, aromatic
Cinnamic aldehyde α,β-unsaturated aldehyde Phenyl-propenal Aldehyde, conjugated double bond
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Pyran-2-one Benzoyl, allyl, hydroxy, methyl Ketone, ester, hydroxyl, aromatic

Key Observations :

  • The target compound’s benzopyran-4-one moiety introduces rigidity and electron-withdrawing effects, contrasting with the α,β-unsaturated system in cinnamic aldehyde or the pyran-2-one core in other derivatives .
Reactivity in Reduction Reactions
Table 2: Reduction Efficiency of Aldehyde Derivatives
Compound Type Example Reducing Agent Yield (%) Notes
Simple aldehyde Benzaldehyde EDAB 93 High reactivity due to unhindered aldehyde
Ketone Acetophenone EDAB 68 Lower reactivity vs. aldehydes
α,β-unsaturated aldehyde Cinnamic aldehyde EDAB 100 Double bond remains intact
Hypothetical: Target compound N/A EDAB Predicted: <93% Methoxy groups may sterically hinder reduction

Research Findings :

  • Aldehydes generally exhibit higher reduction rates than ketones due to lower steric and electronic barriers . However, the target compound’s methoxy substituents and bulky benzopyran group may reduce its reactivity compared to benzaldehyde.
Table 3: Antiproliferative Activity of Benzopyran Derivatives
Compound Type Substituents IC₅₀ (μM) Cell Line Source
Benzopyran-isoxazole hybrids Isoxazole, methoxy 2.5–10.2 MCF-7
3-(2-Benzoylallyl)pyran-2-one Benzoyl, allyl >50 N/A
Target compound (hypothetical) Methoxy, benzopyran Unknown N/A Extrapolated

Key Insights :

  • Benzopyran-isoxazole hybrids demonstrate potent antiproliferative activity (IC₅₀ = 2.5–10.2 μM), attributed to synergistic effects between the benzopyran core and isoxazole substituents . The target compound’s methoxy groups could enhance membrane permeability or target binding, but absence of direct data limits conclusive comparisons.
  • Derivatives lacking electron-donating groups (e.g., 3-(2-benzoylallyl)pyran-2-one) show reduced bioactivity, highlighting the importance of functional group diversity .

Biological Activity

Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-, also known by its CAS number 820209-53-8, is a complex organic compound that belongs to the class of benzopyran derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

PropertyValue
Molecular Formula C₁₈H₁₄O₅
Molecular Weight 310.30 g/mol
IUPAC Name 3,5-dimethoxy-2-(2-oxochromen-4-yl)benzaldehyde
CAS Number 820209-53-8
Canonical SMILES COC1=CC(=C(C(=C1)OC)C2=CC(=O)OC3=CC=CC=C32)C=O

The biological activity of Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- is attributed to its interaction with various molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

Research has demonstrated that benzaldehyde derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of benzaldehyde against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis, with minimum inhibitory concentrations (MIC) reported as low as 8.0 mM for some strains . The mechanism involves disruption of the bacterial plasma membrane and coagulation of the cytosol, leading to cell death.

Table: Antibacterial Activity of Benzaldehyde Derivatives

Bacterial StrainMinimum Inhibitory Concentration (mM)
Staphylococcus aureus8.0
Bacillus anthracis8.0
Pantoea conspicua10.0
Citrobacter youngae10.0

Anticancer Properties

Benzaldehyde derivatives have also been studied for their potential anticancer effects. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways. For example, they may inhibit the activity of enzymes involved in tumor growth and metastasis . The presence of methoxy groups in the structure enhances their biological activity by increasing lipophilicity and enabling better cell membrane penetration.

Case Studies

  • Antibacterial Modulation : A study evaluated the ability of benzaldehyde to modulate the effectiveness of standard antibiotics against resistant strains of bacteria. Results indicated that benzaldehyde could reduce the MIC of antibiotics such as norfloxacin and imipenem when used in combination therapies .
  • Toxicity Assessment : The toxicity profile of benzaldehyde was assessed using Drosophila melanogaster as a model organism. The findings suggested that while benzaldehyde exhibits antibacterial properties, it also poses a risk for toxicity at higher concentrations, necessitating careful dosage considerations in therapeutic applications .

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